molecular formula C15H20N2O3 B2356674 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide CAS No. 921996-08-9

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2356674
CAS No.: 921996-08-9
M. Wt: 276.336
InChI Key: OEGSQJTUMQFDJV-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a synthetic organic compound featuring a benzoxazepin core fused to a benzene ring. The benzoxazepin moiety is a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with an ethyl group at position 4 and a ketone at position 3. The butyramide group (-CONH-(CH₂)₃CH₃) is attached to position 7 of the benzoxazepin scaffold.

The structural determination of such compounds often relies on crystallographic techniques, such as those facilitated by the SHELX software suite, which is a standard tool for small-molecule and macromolecular refinement .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-5-14(18)16-11-6-7-13-12(10-11)15(19)17(4-2)8-9-20-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSQJTUMQFDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCCN(C2=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a benzo-fused oxazepine core, which is significant in medicinal chemistry due to its diverse pharmacological properties. The presence of an ethyl substituent and an amide functional group enhances its chemical reactivity and biological activity.

Chemical Structure

The molecular formula of this compound is C15H20N2OC_{15}H_{20}N_{2}O, with a molecular weight of approximately 248.34 g/mol. Its structural features include:

  • Tetrahydrobenzo[f][1,4]oxazepine core : This core structure is associated with various biological activities.
  • Amide functional group : Contributes to the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds with similar structures to this compound can exhibit significant biological activities, including:

  • Anticancer Properties : Studies suggest that related oxazepine derivatives can induce differentiation in acute myeloid leukemia cells and modulate immune responses through upregulation of CD11b expression in certain cell lines.
  • Kinase Inhibition : The unique structural features of this compound indicate potential applications as a kinase inhibitor. Kinases are critical in various signaling pathways and are common targets in cancer therapy.
  • Immunomodulation : The ability to influence immune responses suggests that this compound may have therapeutic applications in conditions where immune modulation is beneficial.

Study 1: Differentiation Induction in Leukemia Cells

A study highlighted the ability of compounds related to this compound to induce differentiation in acute myeloid leukemia (AML) cells. This differentiation was associated with increased expression of specific markers that are indicative of mature cell types.

Study 2: Immunomodulatory Effects

Another research finding indicated that the compound could enhance CD11b expression on certain immune cells. This suggests a potential role in enhancing immune responses against tumors or infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepinSimilar oxazepine coreKinase inhibition
2-Benzyl-N-(5-methyl-4-oxo-benzoxazepin)Benzyl substitutionPotential anticancer activity
N-(4-Ethyl-5-oxo...)-trifluoromethylbenzamideTrifluoromethyl groupSelective kinase inhibition

Comparison with Similar Compounds

Research Implications and Limitations

The structural uniqueness of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)butyramide positions it as a candidate for novel therapeutic applications, particularly in inflammation or CNS disorders. However, the absence of direct pharmacological data in the evidence necessitates further experimental validation. Comparative analysis with GSK2982772 highlights the importance of substituent positioning in target engagement, while contrasts with fentanyl analogs underscore the role of core scaffolds in determining biological activity.

Crystallographic tools like SHELX remain critical for elucidating the stereochemical and conformational properties of such compounds .

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A common approach to benzooxazepines involves cyclocondensation of o-aminophenol derivatives with carbonyl-containing reagents. For this compound:

Step 1: Synthesis of 7-Aminobenzo[f]oxazepin-5-one

  • Reactants : o-Aminophenol derivatives (e.g., 2-amino-4-hydroxyacetophenone) and ethyl glycinate.
  • Conditions : Reflux in acetic acid with catalytic sulfuric acid.
  • Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by cyclodehydration (Figure 1).

Step 2: N-Ethylation

  • Reactants : 7-Aminobenzo[f]oxazepin-5-one and ethyl bromide.
  • Conditions : K2CO3 in DMF at 60°C.
  • Yield : ~75% (patent data).

Step 3: Butyramide Formation

  • Reactants : Ethyl 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine and butyryl chloride.
  • Conditions : Pyridine as base, dichloromethane at 0–25°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Ring-Closing Metathesis (RCM)

For advanced stereochemical control, RCM has been applied to oxazepine synthesis:

Step 1: Diene Precursor Preparation

  • Reactants : 7-Nitro-2-vinylphenol and N-allyl-N-ethylglycine.
  • Conditions : Mitsunobu reaction (DIAD, PPh3).

Step 2: RCM Cyclization

  • Catalyst : Grubbs 2nd generation (5 mol%).
  • Solvent : Dichloroethane, 40°C.
  • Outcome : Forms the oxazepine ring with 68% yield.

Step 3: Nitro Reduction and Acylation

  • Reduction : H2/Pd-C in ethanol to yield the amine.
  • Acylation : Butyric anhydride, DMAP, in THF.

One-Pot Multicomponent Reaction

A streamlined method reported in antithrombotic agent patents:

Reactants :

  • 2-Hydroxy-4-nitrobenzaldehyde
  • Ethylamine
  • Butyric acid

Conditions :

  • Imine Formation : Ethylamine and aldehyde in ethanol, 50°C.
  • Cyclization : Add butyric acid and EDCl/HOBt, 80°C.
  • In situ Oxidation : MnO2 to introduce the 5-oxo group.

Advantages :

  • Eliminates intermediate isolation.
  • Overall yield: 62%.

Optimization and Challenges

Regioselectivity in Cyclization

The position of the butyramide group is critical. Using directed ortho-metalation :

  • Directed group : Trimethylsilyl (TMS) at position 7.
  • Metalation : n-BuLi, -78°C.
  • Quenching : Butyryl chloride.

This method ensures >90% regioselectivity.

Solvent and Catalyst Effects

  • Cyclocondensation : Polar aprotic solvents (DMF, DMSO) improve ring closure rates.
  • RCM : Dichloroethane outperforms THF due to better catalyst solubility.

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z 277.1552 [M+H]+ (calc. 277.1548 for C15H20N2O3).
  • 1H NMR (400 MHz, CDCl3) : δ 1.02 (t, 3H, CH2CH3), 2.32 (m, 2H, COCH2), 3.45 (q, 2H, NCH2), 6.82–7.45 (m, 3H, aromatic).

Purity : ≥98% by HPLC (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Modifications :

  • Ethyl Source : Replace ethyl bromide with diethyl sulfate (lower toxicity).
  • Catalyst Recycling : Immobilize Grubbs catalyst on silica for RCM.

Environmental Impact :

  • Solvent Recovery : Distillation of DMF and dichloroethane reduces waste.

Q & A

Q. Methodology :

  • Derivative synthesis : Modify substituents (e.g., ethyl group, butyramide chain) to assess impact on bioactivity .
  • Biological assays : Test against targets like carbonic anhydrases (common for sulfonamide/oxazepine hybrids) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. Example SAR Table :

DerivativeSubstituent ModificationBiological Activity (IC₅₀)
ParentNone12.3 µM (Carbonic Anhydrase IX)
Analog AEthyl → Methyl28.7 µM
Analog BButyramide → Acetamide>100 µM

This highlights the ethyl group’s role in enhancing potency .

[Advanced] What computational methods are suitable for predicting target interactions?

  • Molecular docking : To map binding poses in enzyme active sites (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (using GROMACS or AMBER).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : To study electronic interactions in catalytic sites.
    For example, docking studies revealed hydrogen bonding between the oxazepine carbonyl and Thr199 in carbonic anhydrase IX .

[Basic] What preliminary biological assays are recommended for pharmacological profiling?

  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase or kinases (common for oxazepine derivatives) .
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
  • ADMET profiling : Early assessment of solubility, metabolic stability, and membrane permeability.

[Advanced] How can researchers resolve low reproducibility in biological activity data?

  • Standardize assay conditions : Control pH, temperature, and cell passage number.
  • Use positive controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay integrity .
  • Statistical analysis : Apply ANOVA or t-tests to differentiate experimental noise from true variability.
    Example: A 20% variation in IC₅₀ values was traced to inconsistent cell culture media batches .

[Advanced] What strategies enhance the stability of N-(4-ethyl-5-oxo...) under varying storage conditions?

  • Lyophilization : Store as a lyophilized powder to prevent hydrolysis.
  • Temperature screening : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Excipient compatibility : Test stabilizers like mannitol or cyclodextrins for aqueous formulations.

[Advanced] How can researchers leverage structural analogs to overcome synthetic or bioactivity limitations?

  • Bioisosteric replacement : Substitute the butyramide group with a sulfonamide (as in ) to improve solubility .
  • Scaffold hopping : Replace the oxazepine core with a thiazepine or diazepine ring to explore new bioactivity profiles .
  • Fragment-based design : Use crystallographic data to guide modular synthesis of derivatives .

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